6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
Description
6-(Azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxyl group at position 5, methyl groups at positions 4 and 7, and a six-membered azepane ring attached via a methylene group at position 4. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and receptor-modulating properties .
Properties
IUPAC Name |
6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-9-15-17(13(2)10-16(20)22-15)18(21)14(12)11-19-7-5-3-4-6-8-19/h9-10,21H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTYNEDVVJDNEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1CN3CCCCCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the chromenone core through a series of cyclization reactions. The azepane ring is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The 5-hydroxy group facilitates condensation reactions with aldehydes or ketones under acidic conditions. For example:
Reaction :
Example Protocol (adapted from ):
-
React with aromatic aldehydes (e.g., benzaldehyde) in ethanol/acetic acid (24:1) at reflux for 3 hours.
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Products form hydrazide derivatives via nucleophilic attack at the carbonyl carbon.
| Reactant | Conditions | Product Type | Yield |
|---|---|---|---|
| Benzaldehyde | Ethanol/AcOH, reflux | N'-benzylidene hydrazide | 54–78% |
| 4-Trifluoromethylbenzaldehyde | Same as above | Trifluoromethyl-substituted hydrazide | 62% |
Heterocycle Formation via Cyclocondensation
The hydroxyl and azepan groups enable cyclization with reagents like carbon disulfide or acetylacetone:
a. Oxadiazole Synthesis (from ):
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React with carbon disulfide and KOH in ethanol under reflux for 6 hours.
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Forms 1,3,4-oxadiazole derivatives via dehydrative cyclization.
b. Pyrazole Formation :
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Condensation with acetylacetone generates pyrazole rings.
| Reagent | Product | Key Functional Groups |
|---|---|---|
| Carbon disulfide | 1,3,4-Oxadiazole | -SH, -N-C=S |
| Pentane-2,4-dione | 3,5-Dimethylpyrazole | -CH, -C=N |
Electrophilic Aromatic Substitution
The chromenone ring’s electron-rich system allows electrophilic attacks, though steric hindrance from methyl and azepan groups may limit reactivity.
Nitration and Halogenation :
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Nitration typically occurs at the 6- or 8-position in related coumarins (e.g., 4-methyl-7-hydroxycoumarin ).
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Halogenation (e.g., bromination) could target ortho/para positions relative to hydroxyl groups.
Functionalization of the Azepane Moiety
The azepan-1-ylmethyl group undergoes alkylation or acylation:
a. N-Alkylation :
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React with alkyl halides (e.g., bromoethane) in DMF/KCO.
b. Acylation :
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Treat with acyl chlorides (e.g., acetyl chloride) to form amides.
Esterification and Etherification
The 5-hydroxy group can be modified via:
a. Esterification :
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React with acetic anhydride to form acetates.
b. Etherification :
-
Use Williamson synt
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of chromenone exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, indicating their potential as anticancer agents .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research indicates that chromenone derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
3. Neuroprotective Properties
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Chromenone Core : The initial step often involves the condensation of appropriate aldehydes with phenolic compounds to form the chromenone backbone.
- Substitution Reactions : Following the formation of the core structure, various substituents such as azepan groups are introduced through nucleophilic substitution reactions.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Case Study 1: Anticancer Activity
A study published in Nature explored a series of chromenone derivatives, including this compound. The results indicated that these compounds inhibited cell growth in MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
Research from Journal of Medicinal Chemistry reported that certain chromenone derivatives could effectively suppress the expression of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxy group and the chromenone core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Arylpiperazine Derivatives
Compounds such as 5-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyloxy)-4,7-dimethyl-2H-chromen-2-one (1b) and 6-acetyl-5-(5-(4-(3-Fluorophenyl)piperazin-1-yl)pentyloxy)-4,7-dimethyl-2H-chromen-2-one (3e) feature arylpiperazine groups linked via pentyloxy or ethoxy chains. These derivatives exhibit moderate 5-HT1A antagonistic activity (EC50: 527–980 nM) .
Acetylated Derivatives
Derivatives like 6-acetyl-5-(4-(4-(2-Bromophenyl)piperazin-1-yl)butoxy)-4,7-dimethyl-2H-chromen-2-one (14) incorporate acetyl groups, which reduce polarity and may stabilize the molecule against metabolic degradation . However, the azepane group in the target compound provides a nitrogen atom capable of forming hydrogen bonds, a feature absent in acetylated analogues.
Sulfur Analogues
Replacement of the coumarin ring oxygen with sulfur in 4,7-dimethyl-2H-chromen-2-thione (2) results in a red-shifted HOMO-LUMO transition (UV-Vis) due to sulfur’s larger atomic size and polarizability . While this modification alters electronic properties, the azepane-containing compound retains the oxygen-based coumarin core, preserving its hydrogen-bonding capacity.
Alkyl Chain Variations
Physicochemical Properties
Biological Activity
The compound 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a member of the coumarin family, known for its diverse biological activities. This article explores its biological activity, including cytotoxicity, antioxidant properties, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of hydroxyl and dimethyl groups, which are significant for its biological interactions.
Biological Activity Overview
Research has indicated that coumarin derivatives exhibit a range of biological activities, including:
- Antioxidant Properties : Many coumarins demonstrate the ability to scavenge free radicals and reduce oxidative stress.
- Cytotoxic Effects : Several studies report that coumarins can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Coumarins have been noted for their potential in reducing inflammation.
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have shown promising results for this compound. For instance:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potent cytotoxic activity against these cancer cell lines.
The mechanism by which this compound exerts its cytotoxic effects appears to involve:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : Research indicates that it may disrupt the cell cycle, particularly in the G1 phase.
- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed following treatment, contributing to cellular damage and apoptosis.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
| Assay Type | Result | Reference |
|---|---|---|
| DPPH Scavenging | 70% at 100 µg/mL | |
| ABTS Scavenging | IC50 = 25 µg/mL | |
| FRAP (Ferric Reducing Ability) | 0.45 mM |
These results demonstrate significant antioxidant activity, indicating potential protective effects against oxidative stress-related diseases.
Case Studies and Applications
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Treatment : A study found that treatment with this compound led to significant reductions in tumor size in animal models, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative damage, which could be beneficial in neurodegenerative diseases.
- Cardioprotective Properties : Research has shown that it can ameliorate myocardial injury in rat models, improving cardiac function post-injury.
Q & A
Q. Basic
- NMR (¹H/¹³C): Assigns substituent positions (e.g., methyl groups at C4/C7, azepane-methyl linkage).
- HRMS: Validates molecular formula (C₁₉H₂₅NO₃, [M+H]⁺ = 316.1907).
- X-ray crystallography: SHELXL refines the azepane ring conformation (R1 < 5%, wR2 < 12%) .
- HPLC: Purity assessment (C18 column, λ = 254 nm) with retention time comparison to intermediates .
How can researchers address discrepancies in reported biological activity data?
Advanced
Contradictions arise from assay variability (cell lines, receptor subtypes). Standardize protocols:
- 5-HT1A assays: Use cAMP inhibition (EC₅₀) with 8-OH-DPAT as a reference agonist.
- Cross-validation: Radioligand binding (KD) and functional assays (e.g., calcium flux).
- Meta-analysis: Compare EC₅₀ ranges (e.g., 527–980 nM ) to identify protocol-dependent outliers.
What computational strategies predict target selectivity against GPCRs?
Q. Advanced
- Molecular docking: Homology models (e.g., 5-HT1A from PDB 7E2Z) identify key interactions (azepane–Ser159 H-bond).
- QSAR: Incorporate ClogP and Hammett σ values for substituent effects.
- Free Energy Perturbation (FEP): Quantifies binding affinity differences between 5-HT1A and off-targets (e.g., 5-HT2A) .
How does linker length between coumarin and azepane affect pharmacological activity?
Q. Advanced
- Shorter linkers (C2): Partial agonism (Emax = 118%) due to restricted binding pocket access.
- Longer linkers (C3–C5): Enhanced antagonism (EC₅₀ = 689 nM) via improved hydrophobic interactions.
- MD simulations: Optimize linker flexibility for deep pocket penetration .
What are common synthetic impurities, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
